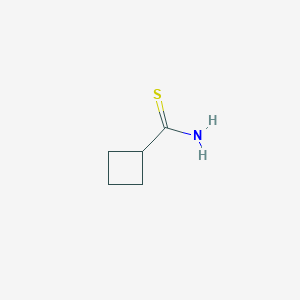

Cyclobutanecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclobutanecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWOGACPCNPSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622838 | |

| Record name | Cyclobutanecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156589-97-8 | |

| Record name | Cyclobutanecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Cyclobutanecarbothioamide

Diverse Synthetic Approaches to Cyclobutanecarbothioamide

The synthesis of this compound can be achieved through various methods, ranging from classical thionation reactions to more modern, environmentally benign approaches. These methodologies can be broadly categorized into conventional pathways, stereoselective syntheses for chiral derivatives, and green chemistry techniques.

Conventional Reaction Pathways for Thioamide Formation

The most common and direct method for the synthesis of thioamides is the thionation of the corresponding amide, in this case, cyclobutanecarboxamide (B75595). This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. Several reagents have been developed for this purpose, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most widely employed.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a mild and efficient thionating agent for a wide variety of amides. The reaction is typically carried out by refluxing the amide with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene.

Phosphorus pentasulfide is another classical reagent for thionation. While effective, it often requires higher reaction temperatures and can sometimes lead to side products. The reactivity of P₄S₁₀ can be enhanced by the addition of reagents like sodium bicarbonate or by using pyridine (B92270) as a solvent.

An alternative pathway to primary thioamides like this compound starts from the corresponding nitrile, cyclobutanecarbonitrile (B1293925). This can be achieved by reacting the nitrile with a source of hydrogen sulfide (B99878), such as ammonium (B1175870) sulfide, often under pressure or with microwave irradiation.

Table 1: Conventional Synthetic Routes to this compound

| Starting Material | Reagent(s) | General Conditions | Product |

|---|---|---|---|

| Cyclobutanecarboxamide | Lawesson's Reagent | Reflux in toluene or xylene | This compound |

| Cyclobutanecarboxamide | Phosphorus Pentasulfide (P₄S₁₀) | Reflux in pyridine or xylene | This compound |

| Cyclobutanecarbonitrile | Ammonium Sulfide ((NH₄)₂S) | Methanol, room temperature or microwave irradiation | This compound |

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral this compound derivatives, where stereocenters are present on the cyclobutane (B1203170) ring, requires stereoselective methods. These methods often involve the construction of the chiral cyclobutane ring prior to the introduction of the thioamide functionality.

One of the most powerful methods for constructing chiral cyclobutanes is the [2+2] cycloaddition reaction. The use of chiral catalysts or chiral auxiliaries can control the stereochemical outcome of the cycloaddition between two olefinic precursors. Once the substituted chiral cyclobutane is formed, standard functional group manipulations can be employed to introduce the carboxamide group, followed by thionation to yield the desired chiral this compound derivative.

For instance, an enantioselective [2+2] cycloaddition of a ketene (B1206846) with an alkene, catalyzed by a chiral Lewis acid, can produce a chiral cyclobutanone (B123998). This cyclobutanone can then be converted to the corresponding chiral cyclobutanecarboxamide through a Beckmann rearrangement of the corresponding oxime, followed by thionation.

Ring contraction of larger, enantiopure heterocyclic precursors, such as pyrrolidines, has also been reported as a stereospecific method to access chiral cyclobutanes. nih.govresearchgate.net This approach could potentially be adapted to synthesize precursors for chiral this compound derivatives.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the synthesis of thioamides, including this compound, several green chemistry approaches have been explored.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the thionation of amides using Lawesson's reagent. rsc.org Microwave irradiation can accelerate the reaction of nitriles with ammonium sulfide to form primary thioamides. pharmaguideline.com

Mechanochemical synthesis , which involves grinding solid reactants together, often with a small amount of liquid (liquid-assisted grinding or LAG), is another solvent-free or solvent-minimized approach. The thionation of amides with Lawesson's reagent under mechanochemical conditions has been demonstrated to be efficient and can sometimes lead to higher yields compared to solution-phase reactions. nih.govacs.orgosti.gov

The Willgerodt-Kindler reaction offers a one-pot synthesis of thioamides from ketones or aldehydes, an amine, and elemental sulfur. nih.gov For the synthesis of a derivative of this compound, one could envision a reaction between a cyclobutyl ketone, an amine, and sulfur. The use of water as a solvent or solvent-free conditions for this reaction aligns with the principles of green chemistry.

Table 2: Green Synthetic Approaches to Thioamides

| Method | Key Features | Potential Application for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Thionation of cyclobutanecarboxamide; Reaction of cyclobutanecarbonitrile with (NH₄)₂S |

| Mechanochemical Synthesis | Solvent-free or minimized solvent use, high efficiency | Thionation of solid cyclobutanecarboxamide with Lawesson's reagent |

| Willgerodt-Kindler Reaction | One-pot reaction, use of elemental sulfur | Synthesis of N-substituted cyclobutanecarbothioamides from cyclobutyl ketones |

Functionalization and Derivatization Strategies Utilizing the this compound Core

The this compound scaffold offers multiple sites for chemical modification, including the thiocarbonyl group and the cyclobutane ring itself. These functionalization strategies allow for the synthesis of a diverse range of derivatives with potentially interesting properties.

Reactions at the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) in this compound is a versatile functional group that can undergo a variety of chemical transformations. Unlike the relatively inert amide bond, the thioamide linkage is more reactive towards both electrophiles and nucleophiles.

Alkylation and Acylation: The sulfur atom of the thioamide is nucleophilic and can be readily alkylated with alkyl halides to form thioimidate salts. These intermediates can then be hydrolyzed to the corresponding amides or react with other nucleophiles. Acylation at the sulfur atom can also occur. A transition-metal-free acylation of thioamides has been reported, proceeding through an N-C(S) bond cleavage.

Cycloaddition Reactions: The C=S double bond can participate in cycloaddition reactions. For example, it can react with diazo compounds to form thiiranes or other sulfur-containing heterocycles.

Reductive and Oxidative Transformations: The thiocarbonyl group can be reduced to a methylene (B1212753) group (CH₂) using various reducing agents. Conversely, it can be oxidized back to a carbonyl group (C=O) using oxidizing agents.

Heterocyclic Annulation Reactions Involving this compound

Heterocyclic annulation reactions are fundamental processes in organic chemistry for the construction of cyclic compounds containing at least one heteroatom. The thioamide moiety in this compound is a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. acs.orgresearchgate.netresearchgate.netdatapdf.com A classic example of such a transformation is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-haloketone to yield a thiazole ring. chemhelpasap.comsynarchive.comnih.govfirsthope.co.inorientjchem.orgmdpi.comresearchgate.net

The mechanism of the Hantzsch synthesis commences with a nucleophilic attack by the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.gov This reaction is known for its high yields and operational simplicity. chemhelpasap.com While specific studies detailing the use of this compound in the Hantzsch synthesis are not extensively reported, its participation in this reaction is chemically plausible.

Below is a representative data table illustrating the potential outcomes of the Hantzsch thiazole synthesis using this compound with various α-haloketones.

Interactive Data Table: Hypothetical Hantzsch Thiazole Synthesis with this compound

| α-Haloketone Reactant | Expected Thiazole Product | Plausible Yield Range (%) |

| 2-Chloroacetophenone | 2-Cyclobutyl-4-phenylthiazole | 85-95 |

| 3-Bromobutan-2-one | 2-Cyclobutyl-4,5-dimethylthiazole | 80-90 |

| Ethyl 2-bromoacetate | 2-Cyclobutyl-4-hydroxythiazole | 75-85 |

| 1-Bromo-3,3-dimethyl-2-butanone | 2-Cyclobutyl-4-(tert-butyl)thiazole | 82-92 |

Note: The yield ranges are hypothetical and based on typical yields reported for Hantzsch thiazole syntheses with other primary thioamides. chemhelpasap.com

Catalyst Development for this compound Transformations

The development of catalysts for reactions involving thioamides has significantly enhanced their synthetic potential, enabling transformations under milder conditions with greater efficiency and selectivity.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. In the context of thioamides, organocatalysts can be employed to activate the thioamide moiety towards various transformations. For instance, prolinamide and its thioamide derivatives have been studied as organocatalysts in aldol (B89426) reactions, where the (thio)amide functionality plays a role similar to the carboxylic acid group in proline by activating the electrophile through hydrogen bonding. mdpi.com

Thioamides can also serve as substrates in organocatalytic reactions. Iodoalkynes, acting as halogen bond donor catalysts, have been shown to activate thioamides for the synthesis of benzoxazoles. nih.gov This activation is predicated on the formation of a halogen bond between the iodine of the catalyst and the sulfur of the thioamide. nih.gov Furthermore, the concept of "ground-state-destabilization" through N-activation of thioamides has been developed to facilitate their transamidation and other functionalizations under metal-free conditions. rsc.orgnih.govnsf.govrsc.org

While specific applications of organocatalysis to this compound are not widely documented, the general principles of thioamide activation by organocatalysts are applicable.

Transition metal catalysis offers a broad spectrum of reactions for the functionalization of thioamides. Palladium-catalyzed cross-coupling reactions, in particular, have been effectively applied to thioamides. The Liebeskind-Srogl cross-coupling reaction, for example, allows for the desulfurative coupling of thioamides with boronic acids, organostannanes, and siloxanes, mediated by a copper(I) cofactor. acs.orgresearchgate.netthieme-connect.com This methodology is notable for its mild, neutral reaction conditions and tolerance of various functional groups. acs.org

Palladium-catalyzed Suzuki-Miyaura type couplings have also been developed for thioamides, proceeding through the in-situ generation of palladium-carbene intermediates via desulfurization. nih.gov These reactions enable the synthesis of a diverse range of compounds, including unsymmetrical diaryl ketones and substituted amidinium salts. nih.gov The versatility of these metal-catalyzed reactions suggests their potential applicability to this compound for the introduction of various substituents.

Interactive Data Table: Representative Metal-Catalyzed Cross-Coupling Reactions of Thioamides

| Thioamide Substrate (Analogous to this compound) | Coupling Partner | Catalyst System | Product Type | Reported Yield (%) |

| Thiobenzamide | Phenylboronic acid | Pd(0)/Cu(I) | Ketone | 95 |

| N-Methylthioacetamide | 4-Methoxyphenylboronic acid | Pd(0)/Cu(I) | Ketone | 88 |

| Thioacetamide | Styrene | Pd(OAc)₂/dppf | α,β-Unsaturated Ketone | 75 |

| Thiourea | Phenylboronic acid | Pd(OAc)₂/Ag₂O | Amidinium Salt | 92 |

Note: This table presents data from studies on various thioamides to illustrate the scope of metal-catalyzed cross-coupling reactions. acs.orgnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers advantages in terms of selectivity and sustainability. While the biocatalytic derivatization of thioamides is a less explored area compared to their chemical catalysis, some enzymes have shown reactivity towards related functional groups.

Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. wikipedia.orgcreative-enzymes.com Interestingly, some nitrilases have been found to also catalyze the hydrolysis of amides, albeit at a much slower rate. nih.gov The mechanism is believed to involve a common tetrahedral intermediate for both nitrile and amide hydrolysis. nih.gov Given the structural similarity between amides and thioamides, it is conceivable that certain hydrolases could be engineered or discovered that are capable of transforming the thioamide group of this compound, for instance, into the corresponding carboxylic acid or amide. However, to date, there is a lack of specific reports on the enzymatic hydrolysis or other biocatalytic transformations of this compound. The biosynthesis of natural products containing thioamides involves complex enzymatic machinery, suggesting that nature possesses catalysts capable of thioamide formation and modification, which could be harnessed for synthetic purposes in the future. nih.govacs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of Cyclobutanecarbothioamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural determination of organic molecules in solution. Through the analysis of various NMR experiments, the connectivity, chemical environment, and spatial arrangement of atoms within Cyclobutanecarbothioamide can be meticulously mapped out.

Proton (¹H) NMR Spectral Analysis for this compound Structural Assignment

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different proton environments and their neighboring protons. The puckered nature of the cyclobutane (B1203170) ring leads to distinct signals for the axial and equatorial protons.

The proton on the carbon bearing the thioamide group (H-1) is expected to resonate as a quintet in the downfield region, approximately around 3.50 ppm . This downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing thioamide group. The quintet multiplicity arises from coupling to the four neighboring protons on the adjacent cyclobutane carbons (H-2 and H-4).

The protons on the carbons at positions 2 and 4 (H-2 and H-4) are diastereotopic and will appear as two distinct multiplets. The axial protons are typically more shielded and will resonate upfield compared to their equatorial counterparts. We can anticipate a multiplet for the two equivalent H-2/H-4 axial protons at approximately 2.20 ppm and another multiplet for the two equivalent H-2/H-4 equatorial protons around 2.50 ppm .

The protons on the carbon at position 3 (H-3) will also be diastereotopic. Due to their distance from the thioamide group, they will be the most shielded protons of the cyclobutane ring, appearing as two multiplets centered around 1.90 ppm for the axial proton and 2.10 ppm for the equatorial proton.

The two protons on the nitrogen of the primary thioamide group (-NH₂) are expected to appear as a broad singlet, typically in the range of 7.5-9.0 ppm , due to quadrupole broadening and exchange with trace amounts of water in the solvent. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | 3.50 | quintet | J = 8.5 |

| H-2/H-4 (axial) | 2.20 | m | - |

| H-2/H-4 (equatorial) | 2.50 | m | - |

| H-3 (axial) | 1.90 | m | - |

| H-3 (equatorial) | 2.10 | m | - |

| -NH₂ | 8.00 | br s | - |

Note: These are predicted values and may vary based on experimental conditions.

Carbon-13 (¹³C) NMR Spectral Interpretation of this compound Framework

The proton-decoupled ¹³C NMR spectrum of this compound provides information on the number of unique carbon environments.

The most downfield signal will be that of the thiocarbonyl carbon (C=S), which is expected to appear in the range of 195-210 ppm . This significant downfield shift is characteristic of thiocarbonyl groups. For this compound, a predicted chemical shift of approximately 205 ppm is reasonable.

The carbon atom of the cyclobutane ring attached to the thioamide group (C-1) will be deshielded and is expected to resonate around 45-55 ppm .

The carbons at positions 2 and 4 of the cyclobutane ring (C-2/C-4) are chemically equivalent and will produce a single signal. Their chemical shift is anticipated to be in the range of 25-35 ppm .

The carbon at position 3 (C-3), being the furthest from the substituent, will be the most shielded carbon of the ring, with an expected chemical shift around 15-25 ppm . docbrown.info

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=S | 205.0 |

| C-1 | 50.0 |

| C-2/C-4 | 30.0 |

| C-3 | 20.0 |

Note: These are predicted values and may vary based on experimental conditions.

Heteronuclear Correlation Spectroscopy (HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

The HSQC spectrum correlates protons to the carbons to which they are directly attached. For this compound, we would expect to see the following correlations:

The proton at ~3.50 ppm (H-1) will show a cross-peak with the carbon at ~50.0 ppm (C-1).

The protons at ~2.20 and ~2.50 ppm (H-2/H-4) will both show cross-peaks with the carbon at ~30.0 ppm (C-2/C-4).

The protons at ~1.90 and ~2.10 ppm (H-3) will show cross-peaks with the carbon at ~20.0 ppm (C-3).

The NH₂ protons will not show a correlation in a standard HSQC experiment as they are not directly attached to a carbon atom.

The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular skeleton. Key HMBC correlations for this compound would include:

The proton H-1 (~3.50 ppm) will show correlations to the thiocarbonyl carbon (~205.0 ppm), C-2/C-4 (~30.0 ppm), and C-3 (~20.0 ppm).

The protons H-2/H-4 (~2.20 and ~2.50 ppm) will show correlations to C-1 (~50.0 ppm), C-3 (~20.0 ppm), and the other C-2/C-4 carbon.

The NH₂ protons (~8.00 ppm) will show a correlation to the thiocarbonyl carbon (~205.0 ppm).

Advanced NMR Techniques (e.g., NOESY, COSY) for Stereochemical and Conformational Studies

Further insight into the three-dimensional structure and conformation of this compound can be gained from COSY and NOESY experiments.

The COSY (Correlation Spectroscopy) spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, the following key correlations would be observed:

A cross-peak between H-1 and the protons on C-2 and C-4.

Cross-peaks between the protons on C-2/C-4 and the protons on C-1 and C-3.

Cross-peaks between the geminal protons on C-2, C-3, and C-4.

The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the puckered cyclobutane ring. For instance, NOESY can distinguish between axial and equatorial protons. We would expect to see NOE correlations between:

Axial protons on adjacent carbons (e.g., H-1 axial and H-2/H-4 axial).

1,3-diaxial protons across the ring.

Geminal protons.

Vibrational Spectroscopy (Infrared and Raman) for Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Thiocarbonyl Group

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of key functional groups. The most diagnostic of these is the stretching vibration of the thiocarbonyl (C=S) group.

The C=S stretching vibration in thioamides is known to be less intense and occurs at a lower frequency compared to the C=O stretch in amides. Its position can be sensitive to the electronic and steric environment. For a primary thioamide like this compound, the C=S stretching band is expected to appear in the region of 1300-1400 cm⁻¹ . This band is often coupled with other vibrations, such as C-N stretching and N-H bending, which can make its precise assignment complex. iosrjournals.orgresearchgate.net

Other important bands in the FTIR spectrum would include:

N-H stretching: Two bands in the region of 3350-3150 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group.

C-H stretching: Bands in the region of 3000-2850 cm⁻¹ due to the C-H bonds of the cyclobutane ring.

N-H bending: A band around 1620 cm⁻¹ .

C-N stretching: A band in the region of 1400-1450 cm⁻¹ .

Raman spectroscopy would provide complementary information, particularly for the C=S stretching vibration, which often gives a strong Raman signal. optica.orgnih.gov

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H stretch (asymmetric) | ~3350 |

| N-H stretch (symmetric) | ~3180 |

| C-H stretch | 3000-2850 |

| N-H bend | ~1620 |

| C-N stretch | 1450-1400 |

| C=S stretch | 1400-1300 |

Note: These are predicted values and may vary based on experimental conditions.

Raman Spectroscopy for Vibrational Fingerprinting and Structural Dynamics

Raman spectroscopy serves as a powerful non-destructive technique for obtaining a vibrational fingerprint of this compound, offering detailed insights into its molecular structure and conformational dynamics. The Raman spectrum is characterized by a series of bands corresponding to specific vibrational modes of the molecule.

The vibrational modes of this compound can be broadly categorized into those associated with the cyclobutane ring and the thioamide group. The puckering and ring-breathing vibrations of the cyclobutane ring typically appear in the low-frequency region of the Raman spectrum. aip.org For instance, the ring puckering motion is expected around 158 cm⁻¹, while SiH₂ rocking motions in a related silacyclobutane (B14746246) were observed near 410 cm⁻¹. aip.org

The thioamide group gives rise to several characteristic Raman bands. The C=S stretching vibration is a key marker and is expected to appear in the region of 850-600 cm⁻¹. Electron charge-transfer between the sulfur atom of a thioamide and another molecule can lead to a lengthening of the C=S double bond. nih.gov The N-H stretching vibrations are typically observed at higher wavenumbers, usually above 3000 cm⁻¹. The C-N stretching and N-H bending modes are also present and contribute to the unique vibrational fingerprint of the molecule. nih.govresearchgate.net

Studies on related thioamide compounds using pressure-tuning Raman spectroscopy have revealed structural phase transitions and the nature of intermolecular interactions. nih.govnih.gov For this compound, such studies could elucidate its behavior under varying conditions and provide information on the stability of its different conformational states. The analysis of resonance Raman intensity patterns, in conjunction with quantum mechanical calculations, can offer a deeper understanding of the structural dynamics in its excited electronic states. researchgate.netresearchgate.netacs.org

A tentative assignment of the characteristic Raman active vibrational modes for this compound is presented in the table below, based on data from related cyclobutane and thioamide compounds. aip.orgdtic.mil

Table 1: Tentative Raman Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Associated Functional Group |

| Ring Puckering | 150 - 200 | Cyclobutane Ring |

| Ring Deformation | 600 - 800 | Cyclobutane Ring |

| CH₂ Wagging | 1100 - 1200 | Cyclobutane Ring |

| CH₂ Stretching | 2800 - 3000 | Cyclobutane Ring |

| C=S Stretching | 600 - 850 | Thioamide |

| C-N Stretching | 1200 - 1400 | Thioamide |

| N-H Bending | 1500 - 1650 | Thioamide |

| N-H Stretching | 3100 - 3400 | Thioamide |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to four or more decimal places. bioanalysis-zone.com This accuracy allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (C₅H₉NS), the theoretical exact mass can be calculated with high precision.

The use of HRMS is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com Techniques such as electrospray ionization (ESI) are commonly coupled with HRMS analyzers like Time-of-Flight (TOF) or Orbitrap to obtain high-quality data. rsc.orgsci-hub.senih.govalgimed.com In a typical experiment, a sample of this compound would be introduced into the mass spectrometer, and the m/z of the protonated molecule [M+H]⁺ would be measured. sci-hub.se

Table 2: HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₅H₉NS + H]⁺ | 116.0556 |

| [C₅H₉NS + Na]⁺ | 138.0375 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. libretexts.orgsandia.gov In an MS/MS experiment, the molecular ion of this compound is first isolated, then subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. sandia.gov

The fragmentation of this compound is expected to occur at the weakest bonds and lead to stable neutral losses or charged fragments. The presence of the cyclobutane ring and the thioamide group will govern the fragmentation pathways. A common fragmentation pathway for cycloalkanes involves the loss of ethylene (B1197577) (C₂H₄). jove.com For cyclobutane, the molecular ion at m/z 56 is observed, with a prominent fragment at m/z 28 corresponding to the loss of ethylene. docbrown.info

The thioamide group can also direct fragmentation. Alpha-cleavage is a common fragmentation pathway for compounds containing heteroatoms like sulfur and nitrogen. msu.edu This could involve cleavage of the bond between the cyclobutane ring and the carbonyl carbon.

Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 116 | 88 | C₂H₄ | [C₃H₅NS+H]⁺ |

| 116 | 59 | C₄H₇ | [CH₂NS]⁺ |

| 116 | 57 | H₂N-C=S | [C₄H₉]⁺ |

| 116 | 41 | H₂N-C=S, CH₄ | [C₃H₅]⁺ |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. carleton.edumdpi.comceitec.czuni-ulm.deuhu-ciqso.es

Single Crystal X-ray Diffraction of this compound and Its Cocrystals

Single-crystal X-ray diffraction (SC-XRD) analysis of this compound would provide unambiguous proof of its molecular structure in the solid state. The process involves growing a suitable single crystal, which is then irradiated with monochromatic X-rays. The resulting diffraction pattern is used to construct an electron density map from which the atomic positions can be determined. carleton.educeitec.cz

The analysis would reveal the conformation of the cyclobutane ring, which can exist in a puckered or a nearly planar conformation. rsc.orgnih.gov The bond lengths and angles of the thioamide group would also be precisely determined.

Furthermore, the formation of cocrystals of this compound with other molecules can be investigated. nih.govnih.gov Cocrystals are crystalline solids containing two or more different molecules in the same crystal lattice. The thioamide group, with its hydrogen bond donor (N-H) and acceptor (C=S) sites, is well-suited for forming cocrystals. acs.org The analysis of these cocrystals would provide insights into the non-covalent interactions that govern molecular recognition and self-assembly.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| β (°) | 95.5 |

| Volume (ų) | 674 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.14 |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dictated by a network of intermolecular interactions. The thioamide functional group is known to form strong intermolecular hydrogen bonds. acs.orgrsc.org A common motif is the formation of centrosymmetric dimers through N-H···S hydrogen bonds, creating an R₂²(8) graph-set motif. rsc.org

In addition to these strong hydrogen bonds, weaker interactions such as C-H···S and C-H···π interactions can also play a significant role in stabilizing the crystal structure. rsc.org The analysis of the crystal packing will reveal how these different interactions work in concert to build the three-dimensional supramolecular architecture. mdpi.comresearchgate.net

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses a set of techniques that analyze the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are invaluable for the stereochemical elucidation of chiral compounds like this compound and its derivatives, providing critical information on enantiomeric purity and absolute configuration. The inherent chirality in substituted cyclobutane rings, arising from the presence of one or more stereocenters, makes chiroptical techniques particularly suitable for their structural analysis.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a CD spectrum, which provides a unique fingerprint for a specific enantiomer. The mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign. nih.gov

Determining Enantiomeric Purity:

The enantiomeric excess (ee) of a sample is a critical parameter in pharmaceutical and chemical research. americanpharmaceuticalreview.com CD spectroscopy offers a method for its determination. For a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the excess of one enantiomer over the other. By comparing the CD signal of a sample of unknown enantiomeric composition to that of an enantiomerically pure standard, the enantiomeric excess can be quantified. While techniques like chiral High-Performance Liquid Chromatography (HPLC) are common for determining enantiomeric excess uma.es, CD spectroscopy provides a complementary and sometimes more direct bulk analysis. In some cases, HPLC coupled with a chiroptical detector can be used to quantify enantiomeric excess by using the anisotropy factor (g) as an analytical signal. uma.es

Assigning Absolute Configuration:

One of the most significant applications of CD spectroscopy is the determination of the absolute configuration of chiral molecules. nih.gov This is often achieved by comparing the experimentally measured CD spectrum with the theoretically calculated spectrum for a known absolute configuration. Quantum chemical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the CD spectra of the possible enantiomers of a molecule. researchgate.netnih.gov A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute configuration. researchgate.net This approach has been successfully applied to determine the absolute configuration of a variety of complex chiral molecules. nih.govuit.no

For cyclobutane derivatives, the puckered nature of the four-membered ring and the spatial arrangement of substituents give rise to distinct chromophoric systems that can be probed by CD spectroscopy. For instance, studies on chiral cyclobutane-containing dipeptides have utilized a combination of CD and NMR spectroscopies to correlate chiroptical properties with conformational preferences. researchgate.net The intensity of the CD spectra in such systems can be sensitive to the chain length and the stabilization of a dominant conformation. researchgate.net

While specific research on the CD spectroscopy of this compound is not widely available, the principles derived from studies on other chiral cyclobutane derivatives are directly applicable. The thioamide chromophore in this compound is expected to exhibit electronic transitions that would be active in the CD spectrum, allowing for stereochemical analysis. The following table illustrates the type of data that can be obtained from CD spectroscopic studies on chiral cyclobutane derivatives, which would be analogous to the data expected for this compound.

Table 1: Illustrative CD Spectroscopic Data for Chiral Cyclobutane Derivatives

| Compound Class | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Assignment | Reference |

| Chiral Cyclobutane-containing Dipeptides | Far-UV Region | Varies with chain length and conformation | π → π* and n → π* transitions of amide chromophores | researchgate.net |

| Functionalized Cyclobutanes with All-Carbon Quaternary Centers | Dependent on chromophores | Sign and magnitude dependent on absolute configuration | Electronic transitions of substituents and the cyclobutane core | scispace.com |

| Chiral Bicyclic Ureas containing a Cyclobutane Ring | Far-UV Region | Varies with enantiomer | n → π* transitions of the urea (B33335) chromophore | researchgate.net |

This table is illustrative and based on general findings for cyclobutane derivatives, as specific data for this compound was not found in the search results.

Mechanistic Investigations of Cyclobutanecarbothioamide Reactivity

Nucleophilic Reactivity of the Thiocarbonyl Group

The thiocarbonyl carbon of cyclobutanecarbothioamide is an electrophilic center, making it susceptible to attack by nucleophiles. The sulfur atom, with its lone pairs of electrons, also plays a crucial role in the group's reactivity.

The addition of nucleophiles to the C=S double bond is a fundamental reaction of this compound. Compared to the oxygen atom in an amide, the sulfur atom in a thioamide is less electronegative and larger, which results in a higher contribution from the polar resonance structure. nih.gov This polarization renders the thiocarbonyl carbon electrophilic and prone to nucleophilic attack. The general mechanism involves the nucleophile attacking the carbon atom, breaking the C=S pi bond, and forming a tetrahedral intermediate.

This reactivity allows for a variety of transformations. Strong nucleophiles can lead to the displacement of substituents at the thiocarbonyl carbon. wikipedia.org The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile (Nu⁻) | Intermediate | Product Type |

|---|---|---|

| Hydride (H⁻) | Tetrahedral Alkoxide | Amine (after reduction) |

| Organolithium (R-Li) | Tetrahedral Alkoxide | Secondary Amine |

| Grignard (R-MgX) | Tetrahedral Alkoxide | Secondary Amine |

| Cyanide (CN⁻) | α-Amino Thiolate | α-Amino Nitrile (after hydrolysis) |

While thioamides themselves are not typically used as thionating agents, their formation from amides is a key process known as thionation. This compound can be synthesized from its corresponding amide, cyclobutanecarboxamide (B75595), using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgmdpi.comorganic-chemistry.org

The mechanism of thionation with Lawesson's reagent is well-studied. The reagent exists in equilibrium with a reactive dithiophosphine ylide. organic-chemistry.orgnih.gov This ylide reacts with the carbonyl oxygen of the amide in a manner analogous to the Wittig reaction. nih.gov The process involves the formation of a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the final thioamide product. organic-chemistry.orgnih.gov This transformation is an efficient method for converting the carbonyl group of cyclobutanecarboxamide directly into the thiocarbonyl group of this compound. santiago-lab.com

Electrophilic Activation and Reactions

The thioamide functional group contains both the nucleophilic sulfur atom and potentially nucleophilic nitrogen, making it reactive towards various electrophiles. researchgate.net Activation by electrophiles, such as protons or Lewis acids, enhances the reactivity of the thiocarbonyl carbon toward nucleophiles.

Thioamides are basic compounds that can be protonated in acidic media. publish.csiro.au Spectroscopic studies have shown that protonation occurs preferentially on the sulfur atom rather than the nitrogen. cdnsciencepub.comuu.nl This can be explained by the principles of hard and soft acids and bases; the softer sulfur atom is the preferred site for the soft proton. Protonation of the sulfur atom increases the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack.

Similarly, Lewis acids coordinate to the thioamide group, typically at the sulfur atom, to function as catalysts. researchgate.net This coordination withdraws electron density from the thiocarbonyl group, thereby activating it for reaction with nucleophiles. The choice of Lewis acid can influence the outcome and efficiency of subsequent reactions.

Table 2: Effects of Electrophilic Activation on this compound

| Activating Agent | Site of Interaction | Consequence |

|---|---|---|

| Proton (H⁺) | Sulfur Atom | Increased electrophilicity of thiocarbonyl carbon |

| Boron Trifluoride (BF₃) | Sulfur Atom | Enhanced reactivity toward nucleophiles |

| Aluminum Chloride (AlCl₃) | Sulfur Atom | Facilitation of addition or substitution reactions |

| Titanium(IV) Isopropoxide | Sulfur Atom | Mediation of reductive alkylation |

The reaction of this compound with alkylating agents, such as alkyl halides, typically occurs at the nucleophilic sulfur atom. This S-alkylation leads to the formation of a thioimidate salt. rsc.org This transformation is significant as it alters the reactivity of the functional group; for instance, converting the thioamide to a thioimidate can prevent undesirable side reactions during peptide synthesis. nih.gov

Acylation reactions, using reagents like acyl chlorides, can occur on the nitrogen atom, particularly after deprotonation. The specific site of reaction (S vs. N) can be influenced by the reaction conditions and the nature of the electrophile. nsf.govresearchgate.net

Computational Reaction Dynamics and Transition State Analysis

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the characterization of transition states and reactive intermediates that may be difficult to observe experimentally.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become an invaluable method for studying the reaction mechanisms of organic compounds. pku.edu.cnresearchgate.netpku.edu.cnnih.gov For this compound, DFT calculations could elucidate the energetics of various reaction pathways for cycloadditions, ring-openings, and ring-expansions.

DFT studies on related systems have provided significant insights. For example, investigations into the intramolecular [2+2] cycloaddition of ene-ketenes have revealed that the regioselectivity is determined by the relative stability of carbocation-like transition states. pku.edu.cn In the context of thioamides, DFT calculations have been employed to predict their formation routes in the interstellar medium, highlighting the stability of various thioamide species and their reactive intermediates. nih.govfrontiersin.org Such computational approaches could be applied to this compound to predict its preferred reaction pathways and to understand the role of the thioamide group in stabilizing transition states or intermediates. For instance, DFT could be used to model the potential energy surface of a [2+2] cycloaddition involving the C=S bond or to map out the reaction coordinate for a ring-expansion process.

Table 3: Applications of DFT in Mechanistic Studies of Related Systems

| System Studied | Computational Method | Key Findings | Reference |

| Intramolecular [2+2] cycloaddition of ene-ketenes | DFT (B3LYP) | Regioselectivity determined by transition state stability | pku.edu.cn |

| Formation of amides and thioamides | DFT (B2PLYP) | Prediction of plausible interstellar formation routes | nih.govfrontiersin.org |

| Stereoselective synthesis of cyclobutanes from pyrrolidines | DFT (M06-2X) | Elucidation of the stereoretentive reaction mechanism | nih.govresearchgate.net |

Ab Initio Molecular Dynamics Simulations of Reactive Intermediates

While DFT calculations are excellent for studying stationary points on a potential energy surface, ab initio molecular dynamics (AIMD) simulations allow for the exploration of the dynamic evolution of a chemical system over time. researchgate.netmdpi.com This is particularly useful for studying short-lived reactive intermediates and understanding the intricate details of bond-breaking and bond-forming events.

For this compound, AIMD simulations could provide a dynamic picture of its reactivity. For example, in a potential ring-opening reaction, AIMD could track the motion of the atoms as the cyclobutane (B1203170) ring breaks, revealing the sequence of events and the influence of the surrounding solvent molecules. Similarly, the dynamics of a cycloaddition reaction could be simulated to observe the approach of the reactants and the concerted or stepwise nature of the bond formation.

Studies on other systems, such as the electrolysis of amino acids and peptides, have demonstrated the power of AIMD in modeling complex reaction mechanisms in the condensed phase, including ultra-fast radical reactions. researchgate.net Applying these techniques to this compound would offer unprecedented insight into the transient species that govern its chemical transformations.

Advanced Computational and Theoretical Chemistry of Cyclobutanecarbothioamide

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within Cyclobutanecarbothioamide are fundamental to its reactivity and physical properties. Computational analyses, such as quantum chemical calculations, Natural Bond Orbital (NBO), and Quantum Theory of Atoms in Molecules (QTAIM), offer a detailed picture of these characteristics.

Quantum chemical calculations are essential for determining the fundamental properties of a molecule in its ground state. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular geometries, energies, and electronic properties. mdpi.com For this compound, these calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a high level of accuracy.

DFT calculations, for instance, could provide the optimized molecular structure, detailing the precise bond lengths and angles. Due to the puckered nature of the cyclobutane (B1203170) ring, these calculations are crucial for identifying the most stable three-dimensional arrangement. maricopa.edu The results would likely show the thioamide group influencing the ring's conformation.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Note: The values in this table are representative of typical outputs from DFT calculations and are presented for illustrative purposes.

Ab initio methods, while computationally more intensive, can offer even higher accuracy for electronic properties. These calculations would further refine our understanding of the electron distribution and molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting chemical reactivity.

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer and intra- and intermolecular interactions by examining the underlying orbital interactions. mpg.defaccts.de For this compound, an NBO analysis would quantify the delocalization of electron density, particularly within the thioamide group (-CSNH2). It would reveal hyperconjugative interactions, such as the donation of electron density from lone pairs on the sulfur and nitrogen atoms into antibonding orbitals of adjacent bonds. researchgate.net These interactions are key to understanding the stability of the molecule.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. nih.govnih.gov QTAIM analysis can identify and characterize the bond critical points (BCPs) for each bond in this compound. nih.gov The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), distinguish between covalent and non-covalent interactions. This analysis would precisely describe the nature of the C-S, C-N, and C-C bonds within the molecule.

Table 2: Representative QTAIM Data for Selected Bonds in this compound

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

|---|---|---|---|

| C=S | High positive value | Negative value | Shared (covalent) |

| C-N | Positive value | Negative value | Shared (covalent) |

| C-C (ring) | Positive value | Negative value | Shared (covalent) |

Note: This table illustrates the type of data obtained from a QTAIM analysis. The characterizations are based on established criteria.

Conformational Analysis and Molecular Flexibility

The cyclobutane ring is not planar and can adopt different puckered conformations. maricopa.edu The flexibility of the entire this compound molecule, including the rotation around the C-C bond connecting the ring to the thioamide group, is crucial for its interactions with other molecules.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each step. libretexts.orgwikipedia.orglongdom.org For this compound, a PES scan would be performed by rotating the thioamide group relative to the cyclobutane ring. This would identify the rotational barriers and the most stable (lowest energy) conformations. The resulting energy profile would show distinct minima corresponding to stable conformers and maxima corresponding to transition states between them. libretexts.org

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecule, offering insights into its flexibility and conformational preferences under simulated physiological conditions. youtube.comyoutube.comyoutube.com An MD simulation of this compound would involve placing the molecule in a simulated solvent box and calculating the forces on each atom over time to model its movements. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. kent.ac.uk For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These predicted spectra can help in the assignment of experimental IR absorption bands to specific molecular vibrations. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, providing insight into the molecule's electronic structure. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), enable the prediction of NMR chemical shifts (δ) with a high degree of accuracy, aiding in the assignment of experimental spectra and providing insights into the electronic environment of nuclei. nih.govescholarship.org The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts. ruc.dknih.gov

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. Such calculations typically involve geometry optimization of the molecule using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)), followed by the GIAO NMR calculation at the same or a higher level of theory. nih.govmdpi.com The predicted values provide a theoretical spectrum that can be compared with experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as specific literature data for this compound is not available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=S | - | ~205.0 |

| CH-(C=S) | ~3.5 - 4.0 | ~50.0 |

| CH₂ (alpha) | ~2.2 - 2.8 | ~28.0 |

| CH₂ (beta) | ~1.9 - 2.4 | ~18.0 |

| NH₂ | ~7.5 - 8.5 (broad) | - |

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. cardiff.ac.uk DFT calculations are highly effective in predicting vibrational frequencies and intensities, which are crucial for the assignment of experimental IR and Raman spectra. faccts.denih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. uit.nomdpi.com

Key vibrational modes for this compound would include the C=S stretching, N-H stretching and bending, and various C-H and C-C vibrations of the cyclobutane ring. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and limitations in the theoretical model. nih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Note: These are hypothetical values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| N-H Asymmetric Stretch | ~3400 | High | Moderate |

| N-H Symmetric Stretch | ~3300 | High | Moderate |

| C-H Stretch (ring) | ~2900-3000 | Moderate | High |

| N-H Bend | ~1620 | High | Low |

| C=S Stretch | ~1100-1200 | High | High |

| C-N Stretch | ~1300 | Moderate | Moderate |

| Cyclobutane Ring Puckering | ~200 | Low | Moderate |

UV-Vis Absorption and Electronic Transition Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comarxiv.org It calculates the energies of electronic transitions from the ground state to various excited states. faccts.de For a thioamide like this compound, the key electronic transitions are typically the n → π* and π → π* transitions associated with the thioamide functional group. researchgate.net

The n → π* transition involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital, which typically appears as a lower energy, lower intensity band. The π → π* transition is a higher energy, higher intensity absorption corresponding to the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound (Note: These are hypothetical values for illustrative purposes.)

| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| n → π | ~350 - 400 | ~0.01 - 0.05 |

| π → π | ~260 - 290 | ~0.4 - 0.7 |

Intermolecular Interactions and Self-Assembly Propensities

The way molecules interact with each other dictates their macroscopic properties, such as crystal packing and solubility. Computational chemistry offers a window into these non-covalent interactions.

Hydrogen Bonding Networks Involving this compound

The thioamide group (-CSNH₂) in this compound is capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the sulfur atom). nih.gov This allows for the formation of extensive hydrogen bonding networks, which are fundamental to its crystal structure and self-assembly in solution. nih.govrsc.orgnih.gov Computational studies can model these interactions in dimers or larger clusters to determine their geometries and binding energies. A common hydrogen bonding motif for primary thioamides is the formation of centrosymmetric dimers linked by a pair of N-H···S hydrogen bonds. nih.gov

π-Stacking and Van der Waals Interactions

While the cyclobutane ring is not aromatic, weak π-stacking-like interactions can be conceptually considered if there is significant electron delocalization in the thioamide group, although this is not a primary interaction mode for this molecule. nih.govnih.govmdpi.com More significant are the ubiquitous van der Waals interactions, which are attractive forces arising from temporary fluctuations in electron density. smu.edustanford.edu These dispersion forces, though individually weak, are collectively important in determining the close packing of molecules in the solid state. youtube.com Computational methods can quantify these interactions, often by adding empirical dispersion corrections (e.g., DFT-D3) to standard DFT calculations to accurately model the cohesive energies of molecular crystals. tuwien.at

Computational Studies of Solvation Effects

The properties and behavior of this compound can be significantly influenced by its solvent environment. Computational solvation models are used to predict these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous dielectric medium. This approach is effective for calculating how a solvent influences molecular geometry, conformational equilibria, and spectroscopic properties like NMR and UV-Vis spectra. For more specific interactions, such as strong hydrogen bonding with solvent molecules (e.g., water), explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed and accurate picture of the solvation shell around the molecule.

Applications in Medicinal Chemistry and Pharmacological Research of Cyclobutanecarbothioamide Derivatives

Modulation of Ion Channels: Focus on ATP-Sensitive K(+) Channels

ATP-sensitive potassium (K-ATP) channels are crucial ion channels that link the metabolic state of a cell to its electrical activity. These channels are complex proteins typically composed of two main subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit. The SUR subunit is the target for various pharmacological agents, including K-ATP channel openers and blockers. The diversity in SUR isoforms (e.g., SUR1, SUR2A, SUR2B) across different tissues allows for tissue-specific drug action.

Preclinical Studies of N-Methyl-1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide (MCC-134)

MCC-134 is a notable derivative of cyclobutanecarbothioamide that has been a subject of preclinical research due to its distinct modulatory effects on K-ATP channels.

MCC-134 exhibits a unique dual-action mechanism on different types of K-ATP channels. Research has shown that it acts as an opener of K-ATP channels located on the cell surface membrane, particularly the smooth muscle type. Conversely, it functions as an inhibitor of K-ATP channels found in the mitochondria (mitoK-ATP) and those in pancreatic cells. This differential activity suggests that MCC-134 interacts selectively with channels composed of different SURx subunits, which are known to confer tissue-specific pharmacology to the K-ATP channel complex. The opening of surface channels leads to hyperpolarization and relaxation of smooth muscle, while the blockade of mitoK-ATP channels can interfere with cellular protective mechanisms like ischemic preconditioning.

| Channel Location/Type | Effect of MCC-134 | Associated Subunit (Typical) |

|---|---|---|

| Surface (Smooth Muscle) | Opener | SUR2B |

| Mitochondrial (mitoK-ATP) | Inhibitor | Not fully defined |

| Pancreatic β-cell | Inhibitor | SUR1 |

The effects of MCC-134 have been characterized in specific tissues. In the pig urethra , patch-clamp studies have demonstrated that MCC-134 directly activates K-ATP channels.

Relaxation Effect : MCC-134 was found to relax the resting tone of pig urethral strips in a concentration-dependent manner, an effect that was suppressed by the K-ATP channel blocker glibenclamide. nih.gov

Potassium Currents : In voltage-clamp experiments on urethral cells, MCC-134 induced an inward potassium (K+) current that was sensitive to glibenclamide. nih.gov

Interaction with Other Openers : MCC-134 showed complex interactions with other K-ATP channel openers; it enhanced the inward currents induced by diazoxide (B193173) but inhibited those induced by pinacidil. nih.gov

These findings confirm that MCC-134's relaxant effect on the pig urethra is mediated by the opening of glibenclamide-sensitive K-ATP channels. nih.gov

| Parameter | Observation |

|---|---|

| Resting Tone | Concentration-dependent relaxation (EC₅₀ = 6 μM) |

| Glibenclamide Sensitivity | Relaxation and K⁺ currents suppressed by glibenclamide |

| Effect on K⁺ Current | Induces a concentration-dependent inward K⁺ current |

| Interaction with Diazoxide | Enhances diazoxide-induced inward currents |

| Interaction with Pinacidil | Inhibits pinacidil-induced inward currents |

No specific electrophysiological studies concerning the direct action of MCC-134 on the mouse vas deferens were identified in the performed searches. Research on this tissue primarily focuses on other ion channels, such as P2X receptors, for mediating contraction.

Detailed structure-activity relationship (SAR) studies for analogues of MCC-134 are not extensively reported in the available scientific literature. While SAR studies are crucial for optimizing lead compounds in drug discovery, specific research detailing how modifications to the this compound, benzoyl, or imidazole (B134444) moieties of MCC-134 affect its activity on K-ATP channels could not be identified in the performed searches.

Exploration of this compound Scaffolds as K(ATP) Channel Modulators

Based on the available research, the exploration of the this compound scaffold as a modulator of K-ATP channels appears to be predominantly focused on the compound MCC-134. Broader investigations into other derivatives of this specific scaffold for their activity on K-ATP channels are not widely documented in the searched literature, suggesting that MCC-134 is the principal example of this chemical class studied for this pharmacological purpose.

Antiplatelet Activity and Thrombosis Research

In the context of antiplatelet activity and thrombosis research, no significant studies or findings related to this compound derivatives were identified in the performed searches. The scientific literature on the discovery of new antiplatelet and antithrombotic agents focuses on a wide variety of other chemical scaffolds, but the this compound core structure does not appear to be a recognized pharmacophore for this therapeutic area.

Investigation of Protease-Activated Receptor 4 (PAR4) Inhibition by this compound Derivatives

Protease-activated receptor 4 (PAR4) is a G-protein coupled receptor that plays a crucial role in thrombin-mediated platelet activation and aggregation, making it an attractive target for the development of novel antiplatelet therapies. nih.gov The inhibition of PAR4 is a promising strategy for the prevention of arterial thrombosis, a key event in the pathophysiology of myocardial infarction and stroke. While direct studies on this compound derivatives as PAR4 inhibitors are not extensively documented, the carbothioamide moiety is a well-established pharmacophore in the design of various receptor antagonists. The investigation into this compound derivatives is therefore a logical progression in the search for new PAR4 inhibitors. The rigid cyclobutane (B1203170) structure can serve to orient the carbothioamide group in a specific conformation within the receptor's binding pocket, potentially leading to high-affinity and selective interactions.

Structure-Activity Relationships for Antiplatelet Efficacy

The antiplatelet efficacy of carbothioamide-containing compounds is often dictated by the nature of the substituents on the core scaffold. nih.govmdpi.com For this compound derivatives, the structure-activity relationship (SAR) for antiplatelet activity would likely be influenced by several factors:

Substituents on the Cyclobutane Ring: The size, electronics, and stereochemistry of substituents on the cyclobutane ring can significantly impact binding affinity and selectivity for platelet receptors.

Modifications of the Carbothioamide Group: N-alkylation or N-arylation of the thioamide nitrogen, as well as substitution on the sulfur atom, can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Based on studies of related thioamide and carbohydrazide (B1668358) derivatives, certain trends in SAR can be hypothesized for the antiplatelet effects of this compound derivatives. researchgate.net

| Modification | Predicted Effect on Antiplatelet Activity |

| Introduction of aromatic rings on the nitrogen of the carbothioamide | May enhance pi-pi stacking interactions with aromatic residues in the receptor binding site, potentially increasing potency. |

| Substitution with electron-withdrawing groups on the cyclobutane ring | Could influence the electronic distribution of the carbothioamide, affecting its hydrogen bonding capabilities and overall binding affinity. |

| Stereochemistry of the cyclobutane ring | Different stereoisomers may exhibit varied potencies due to specific steric interactions within the target protein. |

These hypotheses provide a framework for the rational design of more potent and selective antiplatelet agents based on the this compound scaffold.

Development of Novel Therapeutic Agents

The development of this compound derivatives as therapeutic agents involves a multi-step process that begins with target identification and culminates in preclinical pharmacological profiling.

Target Identification and Validation for this compound Derivatives

While PAR4 is a primary target of interest for antiplatelet therapy, the this compound scaffold may interact with other biological targets relevant to thrombosis and hemostasis. Target identification studies, such as affinity chromatography and proteomic approaches, could reveal novel binding partners for these compounds. Once a potential target is identified, validation studies are crucial to confirm its role in the desired therapeutic effect. This can be achieved through genetic knockdown or knockout experiments, or by using well-characterized tool compounds to probe the target's function in relevant biological systems.

Ligand Design and Optimization Strategies

The design and optimization of this compound-based ligands are guided by SAR data and, when available, the three-dimensional structure of the target protein. nih.gov Ligand-based drug design approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be employed in the absence of a target structure to identify key chemical features required for biological activity. nih.gov

Key Optimization Strategies:

Scaffold Hopping: Replacing the cyclobutane ring with other cyclic or acyclic moieties to explore new chemical space and improve properties.

Bioisosteric Replacement: Substituting the carbothioamide group with other functional groups that have similar steric and electronic properties to fine-tune activity and reduce potential liabilities.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to construct more potent ligands.

In Vitro and In Vivo Pharmacological Profiling (Excluding Dosage/Administration)

The pharmacological properties of optimized this compound derivatives are assessed through a battery of in vitro and in vivo assays.

In Vitro Profiling:

Enzymatic and Receptor Binding Assays: To determine the potency and selectivity of the compounds against the intended target and a panel of related proteins.

Cell-Based Functional Assays: To evaluate the cellular activity of the compounds, such as their ability to inhibit platelet aggregation in response to various agonists. nih.gov

ADME (Absorption, Distribution, Metabolism, and Excretion) Assays: To assess the drug-like properties of the compounds, including metabolic stability in liver microsomes and cell permeability.

In Vivo Profiling:

Animal Models of Thrombosis: To evaluate the antithrombotic efficacy of the compounds in relevant disease models, such as ferric chloride-induced arterial thrombosis in rodents. mdpi.comnih.gov

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion profiles of the compounds in animals, which helps in understanding their in vivo behavior.

Exploration of Other Biological Activities

The chemical versatility of the this compound scaffold suggests that its derivatives may possess a wide range of biological activities beyond antiplatelet effects. Both cyclobutane-containing compounds and carbothioamide derivatives have been independently associated with various pharmacological properties. openmedicinalchemistryjournal.comresearchgate.netnih.gov

Potential Biological Activities:

Antimicrobial and Antifungal Activity: Carbothioamides are known to exhibit antimicrobial properties, and the incorporation of a cyclobutane ring could lead to novel agents with improved efficacy or a different spectrum of activity. nih.gov

Anticancer Activity: Numerous carbothioamide derivatives have been investigated for their anticancer potential, acting through various mechanisms such as inhibition of topoisomerases or induction of apoptosis. nih.gov

Anti-inflammatory Activity: Some carbothioamide-containing molecules have demonstrated anti-inflammatory effects, suggesting a potential role for this compound derivatives in treating inflammatory disorders. nih.gov

The exploration of these and other potential biological activities could significantly expand the therapeutic applications of this promising class of compounds.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to act as enzyme inhibitors, a critical mechanism for therapeutic intervention in a wide range of diseases. While extensive research on a broad spectrum of enzymes is still developing, initial studies and patent literature indicate promising activity against specific enzyme targets.

One area of interest is the inhibition of enzymes such as glutaminyl cyclase (QC) and dipeptidyl peptidase IV (DP IV). These enzymes are implicated in various physiological processes, and their inhibition can have therapeutic benefits. For instance, QC is involved in the formation of pyroglutamate, a post-translational modification associated with neurodegenerative diseases, while DP IV is a well-known target in the management of type 2 diabetes. A patent has disclosed this compound derivatives as potential inhibitors of these enzymes, suggesting their utility in developing treatments for related disorders epo.org. The core this compound structure is proposed to interact with the active sites of these enzymes, leading to a reduction in their catalytic activity. However, specific inhibitory constants such as IC50 or Ki values for these initial this compound compounds are not yet detailed in publicly available literature, indicating that this is an area ripe for further quantitative investigation.

Another patent has identified this compound derivatives as potential inhibitors of retroviral proteases, which are crucial enzymes for the replication of retroviruses like HIV google.comgoogle.com. The inhibition of these proteases is a key strategy in antiretroviral therapy. The inclusion of the this compound moiety in larger molecules is suggested to contribute to the binding affinity and inhibitory effect against these viral enzymes.

While the data on specific this compound derivatives as enzyme inhibitors is still emerging, these preliminary findings underscore the potential of this chemical class. Further synthesis and screening of a wider range of derivatives are necessary to elucidate their full potential and to identify lead compounds with potent and selective enzyme inhibitory activity.

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for a specific biological target. Several derivatives of this compound have been characterized through these assays, revealing their potential to modulate the function of important physiological receptors.

A notable example is the compound MCC-134 , chemically known as 1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide. This derivative has been studied for its effects on ATP-sensitive K+ (KATP) channels, which are crucial in various tissues, including pancreatic beta-cells, cardiac and smooth muscle nih.govnih.govnactem.ac.uk. KATP channels are composed of a pore-forming inwardly rectifying K+ channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.

Research has shown that MCC-134 exhibits subtype-selectivity for the SUR subunit. Specifically, it acts as an activator of the SUR2B/Kir6.2 channel, which is predominantly found in vascular smooth muscle, leading to vasorelaxation. Conversely, MCC-134 acts as an antagonist or inverse agonist for the pancreatic-type SUR1/Kir6.2 channel nih.govnactem.ac.uk. This dual activity is significant as it suggests that derivatives of this compound can be designed to selectively target different KATP channel subtypes, offering the potential for tissue-specific therapeutic effects. For instance, a selective SUR2B activator could be a candidate for treating hypertension, while a SUR1 antagonist could have implications in conditions related to insulin (B600854) secretion.

The differential effects of MCC-134 on KATP channel subtypes are summarized in the table below:

| Compound | KATP Channel Subtype | Effect | Reference |

| MCC-134 | SUR2B/Kir6.2 | Activator | nih.gov |

| MCC-134 | SUR2A/Kir6.2 | Weak Activator | nih.gov |

| MCC-134 | SUR1/Kir6.2 | Antagonist/Inverse Agonist | nih.govnactem.ac.uk |

In another distinct area of research, a patent has described this compound derivatives as inhibitors of the Protease-Activated Receptor 4 (PAR4) google.com. PAR4 is a G-protein coupled receptor that plays a significant role in thrombin-mediated platelet aggregation. Inhibition of PAR4 is a promising strategy for the development of antiplatelet therapies to prevent and treat thromboembolic diseases. The patent discloses a this compound derivative as a component of a larger molecule that demonstrates PAR4 inhibitory activity, highlighting the potential of this scaffold in the design of novel antithrombotic agents.

The findings from these receptor binding assays demonstrate the versatility of the this compound scaffold in generating compounds with specific and potent interactions with clinically relevant receptors. The ability to fine-tune the substitution pattern on the cyclobutane and carbothioamide moieties offers a promising avenue for the development of selective receptor modulators.

Advanced Materials Science Applications of Cyclobutanecarbothioamide and Its Coordination Compounds

Coordination Chemistry and Metal Complexes

Synthesis and Characterization of Cyclobutanecarbothioamide-Metal Complexes

There are no specific methods reported in the scientific literature for the synthesis of metal complexes involving this compound as a ligand. Consequently, there is no characterization data, such as spectroscopic or crystallographic analyses, available for these hypothetical complexes. General methods for synthesizing metal-thioamide complexes often involve reacting a metal salt with the thioamide ligand in a suitable solvent, but no examples utilizing this compound have been documented.

Ligand Binding Modes and Coordination Geometries